Predicted Lipophilicity: 1248951-12-3 (XLogP3 -1.3) vs. N-(p-Tolyl) Analog (XLogP3 1.3) – A 2.6 Log Unit Divergence
The target compound 2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide exhibits a computed XLogP3 of -1.3, in contrast to the closely related N-(p-tolyl) analog (CAS 1284525-69-4), which has a computed XLogP3 of approximately 1.3 [1][2]. This 2.6 log unit difference signifies a >100-fold difference in predicted octanol/water partition coefficient, categorizing the target compound as substantially more hydrophilic.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -1.3 |
| Comparator Or Baseline | 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide (CAS 1284525-69-4): XLogP3 ~1.3 |
| Quantified Difference | Δ XLogP3 = 2.6 log units (~400-fold difference in predicted partition coefficient) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
This large lipophilicity differential is the single most impactful property for procurement decisions, as it dictates aqueous solubility and permeability; selecting the aryl analog for a polar scaffold application would likely fail.
- [1] PubChem Compound Summary for CID 62068163, XLogP3-AA value. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/62068163 (accessed Apr 28, 2026). View Source
- [2] PubChem Compound Summary for CID 53400707, XLogP3-AA value. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53400707 (accessed Apr 28, 2026). View Source
